

properties of 5-bromo-2-(2-iodophenoxy)pyrimidine intermediate

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Compound of Interest

Compound Name: 5-Bromo-2-(2-iodo-phenoxy)-
pyrimidine

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Technical Guide: 5-Bromo-2-(2-iodophenoxy)pyrimidine

Role: Bifunctional Heterocyclic Scaffold Primary Class: Halogenated Pyrimidine Ether Key Application: Sequential Cross-Coupling & Kinase Inhibitor Design[1]

Executive Summary

5-bromo-2-(2-iodophenoxy)pyrimidine is a high-value pharmacophore scaffold characterized by two chemically distinct halogen handles: an aryl iodide and a heteroaryl bromide.[1] This structural asymmetry allows for orthogonal reactivity, enabling medicinal chemists to perform sequential, site-selective palladium-catalyzed cross-couplings.[1][2] It serves as a critical intermediate in the synthesis of fused tricyclic cores (e.g., benzofuopyrimidines) and Type II kinase inhibitors where the phenoxy moiety targets the hydrophobic back pocket.[1][2]

Physicochemical Profile

While experimental data for this specific intermediate is often proprietary to internal libraries, the following properties are derived from structural analogs (e.g., 5-bromo-2-phenoxy pyrimidine) and computational consensus.

Property	Value / Description	Note
Molecular Formula		
Molecular Weight	376.98 g/mol	Heavy atom count facilitates X-ray crystallography phasing.[1]
Predicted LogP	3.8 – 4.2	Highly lipophilic due to bis-halogenation.
H-Bond Acceptors	3 (N1, N3, Ether O)	Pyrimidine nitrogens are weak acceptors.[1][2]
H-Bond Donors	0	Requires functionalization to introduce polarity.[1]
Solubility	Low in water; High in DMSO, DMF, DCM	Use non-polar solvents for extraction (DCM/EtOAc).[1][2]
Appearance	Off-white to pale yellow solid	Coloration often due to trace iodine liberation.[1]

Synthetic Methodology

The synthesis relies on a Nucleophilic Aromatic Substitution (

) mechanism.[3] The electron-deficient nature of the pyrimidine ring at the C2 position makes it highly susceptible to nucleophilic attack by the phenoxide anion.[1]

Reaction Protocol ()

Reagents:

- Substrate A: 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5) [1][1][4]
- Nucleophile B: 2-Iodophenol[1]

- Base: Potassium Carbonate () or Cesium Carbonate ()
- Solvent: DMF (N,N-Dimethylformamide) or NMP[1][2]

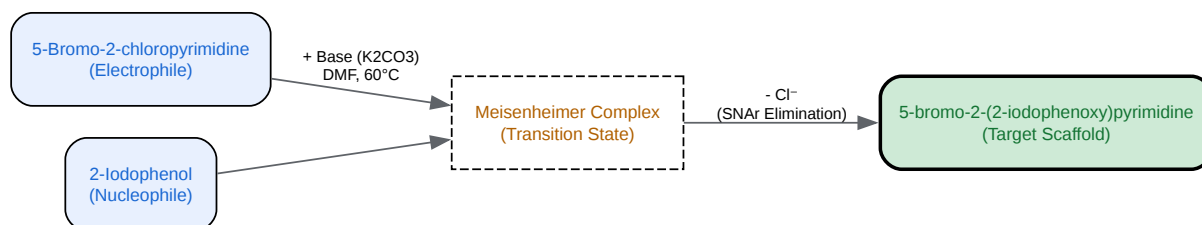
Step-by-Step Workflow:

- Activation: Dissolve 2-iodophenol (1.0 equiv) in anhydrous DMF under atmosphere. Add (1.5 equiv) and stir at RT for 30 min to generate the phenoxide anion.
- Addition: Cool the mixture to 0°C. Slowly add a solution of 5-bromo-2-chloropyrimidine (1.0 equiv) in DMF.
 - Technical Note: Slow addition prevents exotherms and potential side reactions at the C5-bromide position, although C2-Cl displacement is kinetically favored.[1]
- Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the pyrimidine starting material.[1]
- Workup: Pour into ice-water. The product typically precipitates.[1] Filter and wash with water. [1]
- Purification: Recrystallization from Ethanol/Heptane or Flash Column Chromatography (Hexane/EtOAc).

Mechanistic Pathway Visualization

The following diagram illustrates the

pathway and the subsequent divergent reactivity options.



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Figure 1: SNAr synthesis pathway forming the ether linkage while preserving the orthogonal halogen handles.

Reactivity & Applications: The "Orthogonal" Advantage

The core value of this intermediate lies in the reactivity difference between the Aryl-Iodide and the Heteroaryl-Bromide.^[1]

Chemoselectivity Profile

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition generally follows the bond dissociation energy trend: C-I < C-Br < C-Cl.^[1]

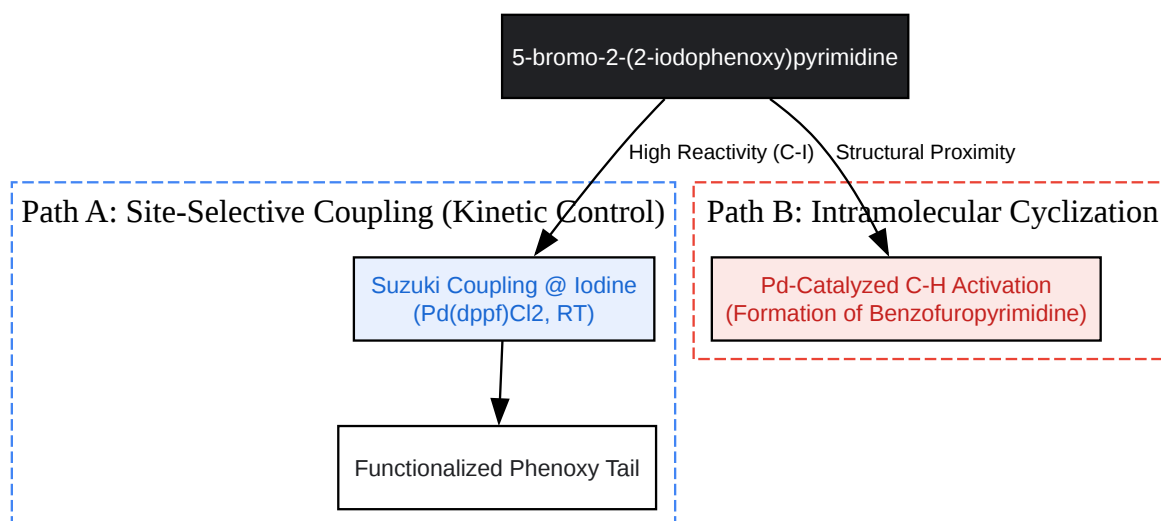
- Site A (Phenoxy-Iodine): Most reactive. Under controlled conditions (low temp, specific ligand), Pd(0) will insert here first.^{[1][2]}
 - Use: Attachment of "Tail" groups, solubilizing moieties, or macrocyclization linkers.^{[1][2]}
- Site B (Pyrimidine-Bromine): Less reactive than the iodide but activated by the electron-deficient pyrimidine ring.^[1]
 - Use: Coupling to the "Hinge Binder" (e.g., aminopyridine, indazole) in kinase inhibitor synthesis.^{[1][2]}

Strategic Application: Macitentan & Kinase Inhibitors

This scaffold mimics the structural logic found in Macitentan (Opsumit), an Endothelin Receptor Antagonist.[2] Macitentan utilizes a 5-bromo-2-(2-iodophenoxy)pyrimidine core [2].[1][5]

- Drug Design: The ether oxygen acts as a flexible hinge, allowing the two aromatic systems to adopt an optimal conformation in the receptor pocket.[1][2]
- Library Generation: By selectively reacting the Iodine first, researchers can generate a library of "Right-Hand Side" variants before locking in the "Left-Hand Side" pharmacophore at the bromine position.[1]

Divergent Synthesis Workflow



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Figure 2: Divergent synthetic utility showing selective functionalization vs. core fusion.

Safety & Handling

- Hazards: As a halogenated pyrimidine, treat as an irritant (Skin/Eye/Respiratory).[2] The 2-iodophenol precursor is toxic and corrosive.[1]
- Storage: Store at 2–8°C under inert gas (/Ar). Light sensitive (iodine-carbon bond is photolabile).

- Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

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